1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Aldol Condensation: Formation of the cyclohexenyl group via aldol condensation reactions.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindole structures.
Cyclohexenyl Compounds: Molecules containing the cyclohexenyl group.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to various functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
114506-93-3 |
---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(3-phenylcyclohex-2-en-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H17NO2/c22-19-17-11-4-5-12-18(17)20(23)21(19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-5,7-8,11-13,16H,6,9-10H2 |
InChI Key |
VVAVKJXXLXYPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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